molecular formula C8H14N4 B1393064 3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 952182-05-7

3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B1393064
CAS RN: 952182-05-7
M. Wt: 166.22 g/mol
InChI Key: HLVMFESFZBIMBC-UHFFFAOYSA-N
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Description

“3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the linear formula C10H15O2N3 . It is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine platform .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 . The mixture is then reacted with palladium/carbon and an ethanol solution of the compound under the protection of nitrogen in a high-pressure kettle .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the [1,2,4]triazolo[4,3-a]pyrazine platform . This platform has been used to create a small library of triazolopyrazines with a variety of substituents in position 3 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include its synthesis from 2-chloropyrazine and hydrazine hydrate . It can also be involved in the formation of N-nitroso-triazolopyrazine, a type of N-nitrosamine .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    A range of methods for synthesizing derivatives of triazolo[4,3-a]pyrazine have been developed. For instance, Lee et al. (1989) described a novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines, highlighting the simplicity and efficiency of the process (Lee, Kim, Um, & Park, 1989).

  • Chemical Modification for Enhanced Properties

    Raveesha et al. (2020) synthesized a variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, showcasing their potential anti-cancer properties. This work underscores the versatility of these compounds in medicinal chemistry (Raveesha, Kumar, & Prasad, 2020).

  • Intermediates in Drug Synthesis

    Zhang et al. (2019) reported on the synthesis of 3,8-dichloro-[1,2,4] triazolo[4,3-a]pyrazine, an important intermediate in the creation of small molecule anticancer drugs (Zhang, Liu, Zhang, Tan, & Zheng, 2019).

Applications in Drug Development

  • Anticancer Research

    The derivatives of triazolo[4,3-a]pyrazine have been extensively studied for their anticancer properties. As exemplified by Raveesha et al. (2020), these compounds show significant antiproliferative action against human colon cancer cell lines, suggesting their potential as therapeutic agents (Raveesha, Kumar, & Prasad, 2020).

  • Development of P2X7 Receptor Antagonists

    Letavic et al. (2017) highlighted the synthesis and characterization of triazolo[4,3-a]pyrazine derivatives as potent P2X7 antagonists. These compounds have suitable properties for CNS penetration, indicating their potential in neurological therapeutics (Letavic et al., 2017).

  • Anticonvulsant Activity

    Kelley et al. (1995) synthesized and tested various substituted triazolo[4,3-a]pyrazines for anticonvulsant activity, demonstrating their potential in treating seizures (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).

Other Applications

  • Development of Antimicrobial Agents

    Various derivatives of triazolo[4,3-a]pyrazine have been synthesized and evaluated for their antimicrobial properties, as seen in the work of Hassan et al. (2013), who explored their effectiveness against different bacteria and fungi (Hassan, 2013).

  • Energetic Materials

    Sheremetev et al. (2016) developed a one-pot synthesis of furazano[3,4-e]di([1,2,4]triazolo)[4,3-a:3',4'-c]pyrazines, highlighting their potential as explosive and propellant ingredients (Sheremetev, Korolev, Potemkin, Aleksandrova, Palysaeva, Hoang, Sinditskii, & Suponitsky, 2016).

Future Directions

The [1,2,4]triazolo[4,3-a]pyrazine platform, which includes “3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine”, has been identified as a promising platform for further derivatization in order to discover novel receptor agonists and antagonists . The potential of further synthetic application of the library members for medicinally oriented synthesis has been shown .

Mechanism of Action

Target of Action

The primary targets of 3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific details about how such factors impact the action of this compound are currently unavailable .

properties

IUPAC Name

3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-6(2)8-11-10-7-5-9-3-4-12(7)8/h6,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVMFESFZBIMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680586
Record name 3-(Propan-2-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952182-05-7
Record name 5,6,7,8-Tetrahydro-3-(1-methylethyl)-1,2,4-triazolo[4,3-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Propan-2-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

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